[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Ajugamarin L2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Ajugamarin L2 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of amphiphilic flavonoids . In biology, Ajugamarin L2 has shown potential as an antimicrobial and antifungal agent . In medicine, it is being investigated for its anti-inflammatory and cytotoxic properties . Industrially, Ajugamarin L2 is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations .
Mechanism of Action
The mechanism of action of Ajugamarin L2 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The compound’s amphiphilic nature allows it to interact with cell membranes, enhancing its bioavailability and efficacy . Ajugamarin L2 also influences signaling pathways related to cell proliferation and apoptosis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Ajugamarin L2 is unique among similar compounds due to its specific structural features and bioactivity profile. Similar compounds include Ajugapantin A, Ajugacumbin A, Ajugamarin F4, Ajugalide C, Ajugamarin chlorohydrin, Ajuganipponin A, Ajugamarin H1, Ajugamarin G1, Ajugatakasin A, and Dihydroajugapitin . These compounds share structural similarities but differ in their functional groups and bioactivities . Ajugamarin L2 stands out for its potent antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBUIPAAPHGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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